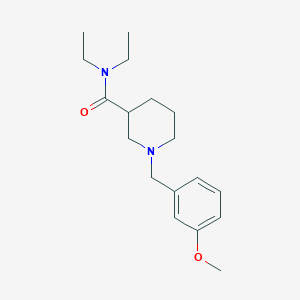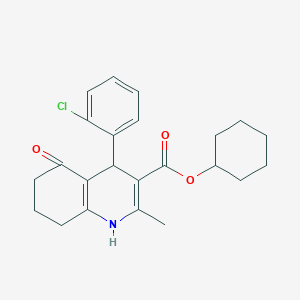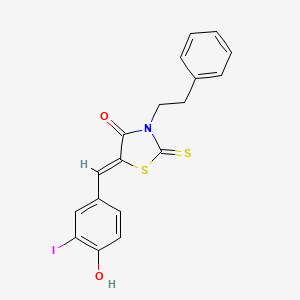![molecular formula C12H18ClNOS B5227224 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5227224.png)
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1990s and has since gained attention for its potential therapeutic applications. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and psychological processes.
Wirkmechanismus
The mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine involves its binding to the serotonin 5-HT2A receptor, which is involved in various physiological and psychological processes. Activation of this receptor by 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine are still being studied. It has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and sleep. Additionally, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine in lab experiments is its high potency and selectivity for the serotonin 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and psychological processes. However, one limitation of using 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine is its complex synthesis process, which requires careful handling of the chemicals involved.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine. One potential direction is the development of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine analogs with improved pharmacological properties, such as increased potency or selectivity. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine, as well as its potential therapeutic applications in various fields of medicine.
Synthesemethoden
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine involves several steps, including the reaction of 4-chlorothiophenol with 2-methoxyethylamine to form the intermediate 4-chlorothiophenethylamine. This intermediate is then reacted with 3-chloropropanal to produce 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine. The synthesis process is complex and requires careful handling of the chemicals involved.
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine has been studied for its potential use in the treatment of psychiatric disorders, such as depression and anxiety.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-methoxyethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNOS/c1-15-9-8-14-7-2-10-16-12-5-3-11(13)4-6-12/h3-6,14H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAHOELHGDXEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride](/img/structure/B5227141.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5227161.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone]](/img/structure/B5227177.png)

![1-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}-4-(4-nitrophenyl)piperazine](/img/structure/B5227202.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5227203.png)
![2-(1,2-dihydro-5-acenaphthylenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5227205.png)


![3-[(3-methoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5227225.png)

![N-((1S)-3-methyl-1-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}butyl)acetamide](/img/structure/B5227234.png)

